Cas no 946327-36-2 (N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide)

N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide structure
946327-36-2 structure
Product name:N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide
CAS No:946327-36-2
MF:C19H24N2O5S2
Molecular Weight:424.534262657166
CID:5514104

N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • Benzenesulfonamide, 4-ethoxy-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-
    • N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide
    • インチ: 1S/C19H24N2O5S2/c1-3-26-17-9-11-18(12-10-17)28(24,25)20-16-8-7-15-6-5-13-21(19(15)14-16)27(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3
    • InChIKey: HFKGMYZUTHURCK-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC3=C(C=C2)CCCN3S(CC)(=O)=O)(=O)=O)=CC=C(OCC)C=C1

N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2052-0434-1mg
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzene-1-sulfonamide
946327-36-2 90%+
1mg
$54.0 2023-05-17

N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide 関連文献

N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamideに関する追加情報

Recent Advances in the Study of N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide (CAS: 946327-36-2)

The compound N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide (CAS: 946327-36-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

One of the key areas of research has been the compound's role as a selective inhibitor of certain enzymes involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 946327-36-2 exhibits high affinity for sulfotransferase enzymes, which are critical in the regulation of cellular signaling. The study highlighted the compound's ability to disrupt aberrant signaling in cancer cells, suggesting its potential as a targeted therapy.

Further investigations into the pharmacokinetics of N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide have revealed favorable bioavailability and metabolic stability. Preclinical trials conducted in murine models indicated that the compound achieves sustained plasma concentrations with minimal off-target effects. These findings, reported in a recent issue of Bioorganic & Medicinal Chemistry Letters, underscore its suitability for further clinical development.

In addition to its therapeutic potential, researchers have also explored the structural-activity relationships (SAR) of 946327-36-2. Modifications to the ethanesulfonyl and ethoxybenzene moieties have been shown to significantly influence its binding affinity and selectivity. A 2024 computational study utilized molecular docking and dynamics simulations to predict optimal derivatives, paving the way for the design of next-generation inhibitors with enhanced efficacy.

Despite these advancements, challenges remain in the clinical translation of N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide. Issues such as formulation stability and potential drug-drug interactions require further investigation. Ongoing research aims to address these hurdles through advanced drug delivery systems and combinatorial therapies.

In conclusion, the latest research on 946327-36-2 highlights its multifaceted potential in drug discovery. Its unique chemical structure and biological activity make it a compelling candidate for the treatment of diseases involving dysregulated enzymatic pathways. Future studies will likely focus on optimizing its pharmacological profile and advancing it through clinical trials to realize its full therapeutic potential.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.